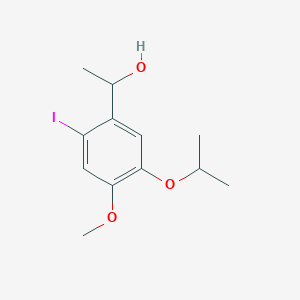![molecular formula C12H16O2Si B8474754 4-[(trimethylsilyl)oxy]-2H-1-benzopyran CAS No. 55454-07-4](/img/structure/B8474754.png)
4-[(trimethylsilyl)oxy]-2H-1-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(trimethylsilyl)oxy]-2H-1-benzopyran: is a chemical compound that belongs to the class of organosilicon compounds It features a silane group bonded to a benzopyran moiety, which is a fused ring system consisting of a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the hydrosilylation of benzopyran derivatives using trimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or rhodium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient production. The choice of catalyst and reaction conditions is critical to achieving the desired product quality and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(trimethylsilyl)oxy]-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organosilicon compounds with different functional groups .
Scientific Research Applications
4-[(trimethylsilyl)oxy]-2H-1-benzopyran has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(trimethylsilyl)oxy]-2H-1-benzopyran involves its interaction with various molecular targets. The benzopyran moiety can interact with biological molecules, potentially affecting cellular pathways and processes. The silane group can undergo hydrolysis to form silanols, which may further interact with biological systems. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
Silane, (2H-1-benzothiopyran-4-yloxy)trimethyl-: This compound is similar in structure but contains a sulfur atom in place of the oxygen atom in the benzopyran ring.
Silane, (2H-1-benzofuran-4-yloxy)trimethyl-: This compound features a furan ring instead of a pyran ring, leading to different chemical properties and reactivity.
Uniqueness
4-[(trimethylsilyl)oxy]-2H-1-benzopyran is unique due to its specific combination of a benzopyran ring and a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
55454-07-4 |
|---|---|
Molecular Formula |
C12H16O2Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
2H-chromen-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12-8-9-13-11-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3 |
InChI Key |
SVMOTHDDWZLFSL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCOC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


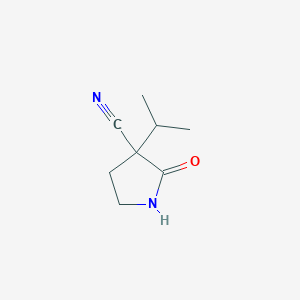
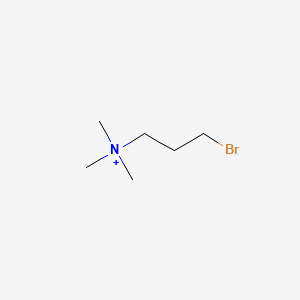
![6-Sulfanylidene-5,6-dihydrotetrazolo[1,5-b]pyridazine-8-carboxylic acid](/img/structure/B8474681.png)
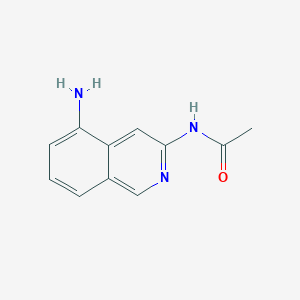
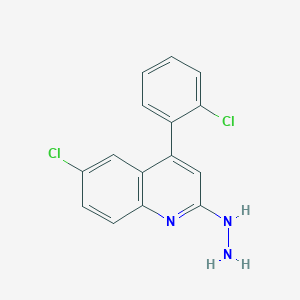
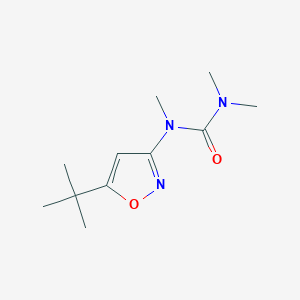
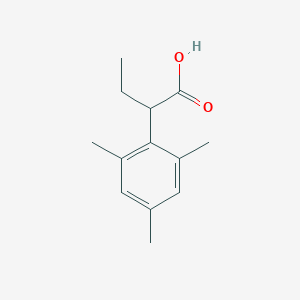
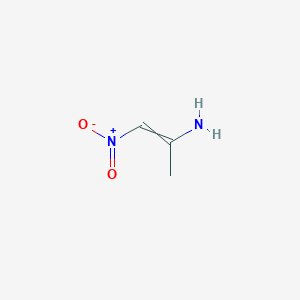

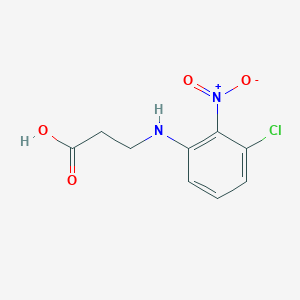

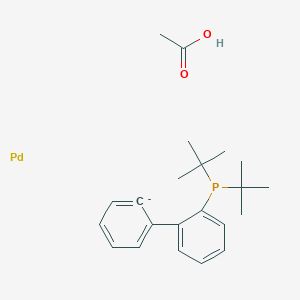
![2-(4-Fluoro-2-methylphenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8474768.png)
